Product packaging for 2-(3-Nitrophenoxy)pyridine(Cat. No.:CAS No. 28355-48-8)

2-(3-Nitrophenoxy)pyridine

Cat. No.: B1320489
CAS No.: 28355-48-8
M. Wt: 216.19 g/mol
InChI Key: CYAZJQRAXUNGCO-UHFFFAOYSA-N
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Description

2-(3-Nitrophenoxy)pyridine is a chemical compound of significant interest in scientific research, particularly in the fields of corrosion science and chemical synthesis. This aromatic ether, featuring a pyridine ring linked to a 3-nitrophenyl group via an oxygen bridge, serves as a versatile building block and functional agent. In corrosion science, nitrophenyl-substituted heterocycles have demonstrated exceptional potential as corrosion inhibitors for metals in acidic environments. Compounds of this class can achieve high inhibition efficiency by adsorbing onto metal surfaces to form a protective layer. The mechanism involves electron donation from heteroatoms, such as the nitrogen in the pyridine ring, to the vacant d-orbitals of iron, establishing strong coordinate bonds that significantly retard corrosive attack . For researchers in synthetic chemistry, the nitro and pyridine groups present in this molecule offer two distinct sites for further functionalization. The nitro group can be readily reduced to an amine, enabling the compound to serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for catalysts. Its structural features make it a valuable precursor in the development of novel compounds for material science and medicinal chemistry research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O3 B1320489 2-(3-Nitrophenoxy)pyridine CAS No. 28355-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-4-3-5-10(8-9)16-11-6-1-2-7-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAZJQRAXUNGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594592
Record name 2-(3-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28355-48-8
Record name 2-(3-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical and Structural Context of Pyridine and Phenoxy Ether Chemical Motifs

The foundational components of 2-(3-Nitrophenoxy)pyridine, the pyridine (B92270) and phenoxy ether motifs, are deeply rooted in the history of organic and medicinal chemistry.

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, was first isolated in the 19th century. nih.gov Structurally similar to benzene (B151609), its derivatives are integral to a vast array of natural products, including alkaloids like nicotine (B1678760) and niacin (nicotinic acid). nih.govnih.gov The nitrogen atom in the pyridine ring imparts distinct chemical properties, influencing its basicity, reactivity, and ability to form hydrogen bonds. nih.govrsc.org This has made the pyridine scaffold a "privileged structure" in drug design, with a significant percentage of FDA-approved small-molecule drugs containing a nitrogen-based heterocycle. nih.govrsc.org

The phenoxy ether linkage, where an oxygen atom connects two aromatic rings, is another crucial structural element. This ether bond provides a degree of conformational flexibility while maintaining a connection between the two aryl systems. In medicinal chemistry, the ether linker is often employed to modulate properties such as lipophilicity and to explore the spatial requirements of binding pockets in biological targets. service.gov.uk The synthesis of diaryl ethers is a well-established area of organic chemistry, with various methods developed for their construction.

Significance of Nitropyridine and Nitrophenoxy Structures in Advanced Molecular Design

The introduction of a nitro group to either the pyridine (B92270) or phenoxy moiety dramatically alters the electronic landscape of the molecule, opening up new avenues for advanced molecular design.

Nitropyridines are recognized as valuable precursors in the synthesis of a wide range of bioactive molecules. nih.gov The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This reactivity is harnessed by synthetic chemists to introduce a variety of functional groups, thereby creating diverse molecular libraries for screening. nih.gov Furthermore, the nitro group itself can participate in biological processes, and its presence is often associated with enhanced biological activities, including antimicrobial and antitumor effects. nih.govnih.gov

Similarly, nitrophenoxy structures are of considerable interest in drug discovery and materials science. The nitro group can modulate the electronic properties of the phenoxy ring and participate in non-covalent interactions, such as hydrogen bonding and π-hole interactions. ontosight.aimdpi.com These interactions can be crucial for the binding of a molecule to a biological target or for the self-assembly of molecules in materials. mdpi.com Research has shown that nitrophenol derivatives have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.airesearchgate.netnih.gov

Scope and Research Trajectories for 2 3 Nitrophenoxy Pyridine and Analogous Systems

Established Synthetic Pathways to the 2-Phenoxypyridine (B1581987) Chemical Scaffold

The 2-phenoxypyridine framework is a common motif in various functional molecules. Its synthesis has been achieved through several reliable methods, primarily involving the reaction of a substituted pyridine with a phenol (B47542) derivative.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the 2-phenoxypyridine linkage. This reaction typically involves the displacement of a leaving group, most commonly a halogen, from an electron-deficient pyridine ring by a phenoxide nucleophile. The pyridine ring's inherent electron-deficient nature facilitates this reaction, particularly at the 2- and 4-positions where the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by the ring nitrogen. thieme-connect.com

The reactivity of the leaving group on the pyridine ring is a critical factor. While fluoride (B91410) is the most activating leaving group for SNAr reactions due to its high electronegativity, other halogens like chlorine and bromine are also commonly used. sci-hub.seresearchgate.net The choice of solvent is also crucial; polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Hexamethylphosphoramide (HMPA) are effective at solvating the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide anion. sci-hub.se Research has shown that microwave irradiation can dramatically decrease reaction times from hours to minutes while providing excellent yields. sci-hub.se

Table 1: Representative SNAr Reactions for 2-Phenoxypyridine Synthesis sci-hub.se
Pyridine SubstrateNucleophileSolventConditionsYield
2-IodopyridinePhONaHMPAMicrowave, 100°C, 3 min84%
2-IodopyridinePhONaDMSOMicrowave, 100°C, 3 min77%
2-Bromopyridine (B144113)PhONaHMPAMicrowave, 150°C, 10 min95%
2-Chloropyridine (B119429)PhONaHMPAMicrowave, 200°C, 15 min75%

Transition metal catalysis offers powerful alternatives to SNAr for constructing C-O ether bonds, often under milder conditions and with broader substrate scope.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced soluble copper catalysts, often supported by ligands like N,N-dimethylglycine or phenanthroline, which allow the reaction to proceed at significantly lower temperatures (e.g., 90-120°C). mdpi.comorganic-chemistry.org Copper nanoparticles have also emerged as highly active catalysts for this transformation. mdpi.com The reaction is believed to proceed through a Cu(I) species, which undergoes oxidative addition with the aryl halide. organic-chemistry.org

Buchwald-Hartwig Ether Synthesis: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of aryl ethers. wikipedia.orgorganic-chemistry.org This cross-coupling reaction pairs aryl halides or triflates with alcohols and phenols. organic-chemistry.org The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in improving the efficiency and scope of this reaction, allowing for the coupling of even electron-rich aryl halides and hindered phenols. wikipedia.org This method is often preferred for its high functional group tolerance and milder reaction conditions compared to the classical Ullmann synthesis. organic-chemistry.orgwikipedia.org

Table 2: Comparison of Major Metal-Catalyzed C-O Coupling Reactions
FeatureUllmann CondensationBuchwald-Hartwig Ether Synthesis
Metal CatalystCopper (Cu)Palladium (Pd)
Typical SubstratesAryl halides (I, Br) activated by electron-withdrawing groupsAryl halides (Cl, Br, I) and triflates; wide scope
Typical ConditionsHigh temperatures (traditional); Milder with modern catalysts/ligandsGenerally milder temperatures (RT to ~120°C)
AdvantagesInexpensive catalyst (copper)High yields, broad substrate scope, high functional group tolerance
DisadvantagesHarsh conditions (traditional), substrate scope can be limitedExpensive catalyst (palladium), potential for catalyst contamination

Targeted Synthesis of this compound

The targeted synthesis of this compound involves applying the general principles of diaryl ether formation to the specific reactants: a 2-substituted pyridine and 3-nitrophenol (B1666305). The presence of the electron-withdrawing nitro group on the phenol ring increases its acidity, making the corresponding 3-nitrophenoxide a more stable and readily formed nucleophile.

A common and direct approach is the SNAr reaction between 2-chloropyridine or 2-bromopyridine and the sodium or potassium salt of 3-nitrophenol.

To achieve high yields in the synthesis of this compound via SNAr or Ullmann-type reactions, several parameters must be carefully optimized.

Base and Nucleophile Formation: A suitable base (e.g., K₂CO₃, Cs₂CO₃, KOH) is required to deprotonate the 3-nitrophenol, forming the active phenoxide nucleophile. The choice of base can significantly impact yield. mdpi.com

Solvent: As with general SNAr reactions, polar aprotic solvents like DMSO, DMF, or N-methylpyrrolidone (NMP) are preferred to facilitate the reaction. sci-hub.sewikipedia.org

Temperature: While microwave-assisted synthesis can be rapid, conventional heating is also effective. sci-hub.se For Ullmann reactions, temperatures may range from 90°C to 140°C depending on the catalyst system. mdpi.com For SNAr, temperatures can be higher, particularly when using less reactive halides like 2-chloropyridine. sci-hub.se

Catalyst and Ligand (for metal-catalyzed routes): In a copper-catalyzed Ullmann approach, the choice of the copper source (e.g., CuI, CuO nanoparticles) and a suitable ligand (e.g., L-proline, N,N-dimethylglycine) is critical for catalytic efficiency. mdpi.comscispace.com For a Buchwald-Hartwig synthesis, screening different palladium-phosphine ligand combinations is essential to find the optimal system.

Regioselectivity in the synthesis of this compound is determined by the starting materials.

Pyridine Ring Substitution: The use of a 2-halopyridine as the starting material directs the substitution to the C-2 position. The SNAr mechanism inherently favors the 2- and 4-positions of the pyridine ring. By starting with a 2-substituted pyridine, the reaction is regioselectively locked to produce the 2-phenoxypyridine isomer.

Phenol Ring Substitution: The position of the nitro group is fixed by using 3-nitrophenol as the starting material.

While the starting materials are the primary determinants of regiochemistry, reaction conditions can sometimes influence the outcome in more complex systems. For instance, research on the reaction of benzynes with pyridine N-oxides has shown that the regioselectivity of addition can be switched between the 2- and 3-positions of the pyridine ring by modifying the reaction conditions, demonstrating that external factors can play a role in directing substitution. rsc.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. rsc.org These principles are applicable to the synthesis of this compound and its analogues.

Catalyst Efficiency and Recyclability: The development of highly efficient catalysts reduces the required catalyst loading, minimizing cost and metal waste. rsc.org Heterogeneous or immobilized catalysts, such as copper nanoparticles, can often be recovered and reused over multiple cycles, aligning with green chemistry goals. mdpi.com

Atom and Step Economy: One-pot and multicomponent reactions are designed to maximize the incorporation of atoms from the starting materials into the final product, which reduces waste. rsc.orgjst.go.jp These strategies improve step economy by reducing the number of synthetic steps and purification processes required. rsc.org

Solvent-Free Conditions: Some syntheses of pyridine derivatives have been achieved under solvent-free reaction conditions (SFRC), for example by using a grinding technique at room temperature, which represents a significant green advancement. jst.go.jp

Table 3: Application of Green Chemistry Principles in Pyridine Derivative Synthesis
Green PrincipleApplication ExampleReference
Use of Greener SolventsPd-catalyzed arylation in polyethylene (B3416737) glycol (PEG) as a recyclable medium. rsc.org
Step EconomyOne-pot, multi-step tandem reactions to build molecular complexity efficiently. rsc.org
Waste PreventionSolvent-free reaction conditions (SFRC) using grinding for pyridine synthesis. jst.go.jp
CatalysisUse of recyclable copper nanoparticle catalysts in Ullmann C-O coupling. mdpi.com

Development of Environmentally Benign Reaction Conditions

A significant advancement in the synthesis of diaryl ethers is the move towards environmentally benign reaction conditions. This includes the use of water as a solvent, which not only reduces the reliance on volatile organic compounds but can also enhance reaction rates. researchgate.net Researchers have developed methods for the reduction of aromatic nitro compounds, a key transformation for creating functionalized precursors, using zinc powder in aqueous solutions of chelating ethers, which provides a mild and neutral pH environment. researchgate.net

Furthermore, electrochemical methods are emerging as a green alternative for the cleavage and functionalization of diaryl ether C-O bonds. rsc.org These techniques avoid the need for strong bases and external redox reagents, offering a more sustainable path to modifying diaryl ether structures. rsc.org The development of hydroxide-mediated SNAr (Nucleophilic Aromatic Substitution) rearrangements also presents a simple and efficient route for synthesizing diaryl ether skeletons under milder conditions. mdpi.com

Implementation of Sustainable Catalytic Systems and Solvent Alternatives

The implementation of sustainable catalysts is a cornerstone of green chemistry. For diaryl ether synthesis, there is a growing emphasis on replacing expensive and rare precious metal catalysts, like palladium, with more earth-abundant and less toxic alternatives such as copper and iron. catalysis.blog

Nano-catalysis has shown particular promise. Copper-based nanocatalysts, sometimes supported on materials like multi-walled carbon nanotubes (MWCNTs) or magnetically separable nanoparticles, have been employed effectively in Ullmann-type C-O cross-coupling reactions. nih.gov These catalysts are often recyclable and can be used multiple times without a significant loss of activity, enhancing the sustainability of the process. nih.govmdpi.com Similarly, iron(II) chloride has been used to catalyze the synthesis of related heterocyclic structures like imidazo[1,2-a]pyridines from accessible starting materials. thieme-connect.com The use of air as a benign and inexpensive oxidant in copper-catalyzed reactions further exemplifies the trend towards sustainable practices. acs.orgorganic-chemistry.org

Below is a table comparing traditional and sustainable approaches to diaryl ether synthesis.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Diaryl Ether Synthesis
Feature Traditional Method (e.g., Classical Ullmann) Sustainable Method
Catalyst Stoichiometric copper powder Catalytic amounts of Cu, Fe, or Ni; often as recyclable nanocatalysts catalysis.blognih.gov
Solvent High-boiling organic solvents (e.g., DMF, Pyridine) Water, Deep Eutectic Solvents, or solvent-free conditions researchgate.net
Temperature High temperatures (often ~200 °C) beilstein-journals.org Milder temperatures, sometimes room temperature researchgate.netacs.org
Base Strong bases Weaker bases (e.g., K₂CO₃) rsc.org
Byproducts Significant waste from stoichiometric reagents Reduced waste, higher atom economy rsc.org

Divergent Synthetic Routes for Derivatives and Functionalized Analogues of this compound

The this compound scaffold serves as a versatile platform for creating a diverse library of chemical compounds through various synthetic transformations. These routes typically involve modifying the pyridine ring, altering the nitrophenyl group, or using the entire structure as a building block for more complex fused systems.

Introduction of Substituents on the Pyridine Heterocycle

The functionalization of the pyridine ring in 2-phenoxypyridine systems can be achieved through modern C-H activation strategies. The nitrogen atom of the pyridine ring acts as an effective directing group, guiding transition metal catalysts to selectively functionalize the C-H bonds at the ortho position of the attached phenyl ring or other positions on the pyridine ring itself. rsc.orgresearchgate.net

Palladium and rhodium are commonly used catalysts for these transformations. rsc.orgresearchgate.net For instance, palladium-catalyzed reactions can introduce acetoxy and aryl groups onto phenoxypyrimidines, which are structurally analogous to phenoxypyridines. acs.org Other reported C-H functionalizations on related 2-phenylpyridine (B120327) systems include methylation, cyanation, and acylation, demonstrating the wide scope of this approach for introducing chemical diversity. rsc.orgnih.gov

Chemical Transformations of the Nitrophenyl Moiety

The nitro group on the phenoxy ring is a highly versatile functional handle, with its reduction to an amino group being the most common and synthetically useful transformation. acs.org This conversion unlocks a wealth of subsequent chemical modifications. The reduction of aromatic nitro compounds is a well-established process that can be achieved using a variety of reagents and conditions, allowing for chemoselectivity in molecules with multiple reducible groups. acs.orgwikipedia.orgmsu.edu

Common methods for this reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide (PtO₂) with hydrogen gas. wikipedia.org

Metal-Based Reductions: Employing metals such as iron, zinc, or tin(II) chloride in acidic or neutral aqueous media. researchgate.netwikipedia.org

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) in the presence of a catalyst. wikipedia.org

In molecules with more than one nitro group or other sensitive functionalities, the choice of reducing agent is crucial. For example, in dinitrophenols and their ethers, a nitro group ortho to the ether oxygen is often preferentially reduced. stackexchange.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Conditions Notes
H₂, Pd/C Typically room temperature, atmospheric or higher pressure Highly efficient and clean, but can reduce other functional groups (alkenes, alkynes).
Fe, HCl/CH₃COOH Reflux A classic, cost-effective industrial method (Béchamp reduction). wikipedia.org
SnCl₂·2H₂O, HCl/Ethanol Heating A common laboratory method, effective but produces tin-based waste. wikipedia.org
Zn, NH₄Cl/H₂O Room temperature to mild heating A milder, more neutral method suitable for sensitive substrates. researchgate.netwikipedia.org
Na₂S / (NH₄)₂S Aqueous or alcoholic solution Can offer selectivity in reducing one nitro group in a polynitrated compound (Zinin reduction). stackexchange.com

Synthesis of Condensed Heterocyclic Systems Incorporating the this compound Core

The this compound scaffold, particularly after reduction of the nitro group to an amine (forming 2-(3-aminophenoxy)pyridine), is a key precursor for the synthesis of fused heterocyclic systems. These reactions create polycyclic structures with diverse pharmacological and material science applications.

Imidazo[1,2-a]pyridines: This important heterocyclic core can be synthesized from 2-aminopyridine (B139424) derivatives. thieme-connect.com By extension, a 2-aminophenoxy-substituted pyridine could undergo cyclization with various reagents like α-haloketones, nitroolefins, or ketones under oxidative conditions to form the fused imidazole (B134444) ring. acs.orgrsc.orgorganic-chemistry.org Both copper and iron catalysts have been effectively used in these cyclizations, often under environmentally benign conditions using air as the oxidant. thieme-connect.comacs.org

rsc.orgscispace.comnih.govTriazolo[4,3-a]pyridines: These systems are typically formed from 2-hydrazinopyridine (B147025) precursors. researchgate.netbeilstein-journals.org A derivative of this compound could be converted to the corresponding 2-hydrazino analogue. Subsequent reaction with reagents like orthoesters or aldehydes followed by oxidative cyclization would yield the fused triazole ring. researchgate.netresearchgate.net

Pyridothienopyrimidines: More complex fused systems like pyridothienopyrimidines can be constructed from highly functionalized thieno[2,3-b]pyridine (B153569) intermediates. scispace.commdpi.comtandfonline.com The synthesis often involves the cyclocondensation of a 3-aminothieno[2,3-b]pyridine with reagents that provide the pyrimidine (B1678525) ring, such as cyclohexanone (B45756) or acetic anhydride. mdpi.comtandfonline.com While not a direct cyclization of this compound itself, it illustrates how functionalized pyridines are essential building blocks for these advanced heterocyclic structures.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental characterization for the specific chemical compound this compound is not available in the public domain. While information on related structures and isomers exists, providing insight into the general characteristics of nitrophenoxy-pyridine compounds, specific, verified data for this compound itself—including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction—could not be located.

The generation of a scientifically accurate article as per the requested detailed outline is therefore not possible without resorting to speculation or the use of data from different compounds, which would be scientifically inappropriate. Basic identifying information, such as the CAS Number (28355-48-8) and molecular formula (C11H8N2O3), is available nih.gov. However, the advanced spectroscopic and crystallographic data required for a thorough elucidation of its molecular structure is absent from the surveyed sources.

Single Crystal X-ray Diffraction Analysis of Solid-State Structures

Investigation of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

Hydrogen Bonding:

In derivatives of nitrophenoxy pyridine, weak intermolecular hydrogen bonds of the C—H⋯O and C—H⋯N types are anticipated. For instance, in the crystal structure of (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine, weak C—H⋯O hydrogen bonds are observed where the nitro group acts as the acceptor, forming chains that extend along the b-axis direction researchgate.net. Similarly, in (Z)-2-(4-Nitrophenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]acrylonitrile, C—H⋯N and C—H⋯O hydrogen bonds connect the molecules into layers d-nb.info. The presence of the nitro group and the pyridine nitrogen in this compound makes them potential acceptors for hydrogen bonds with aromatic C-H donors from neighboring molecules, contributing to the stability of the crystal lattice.

π-π Stacking:

Aromatic π-π stacking interactions are a defining feature in the crystal structures of many nitrophenyl pyridine derivatives. These interactions arise from the attractive, noncovalent forces between aromatic rings. The extent and geometry of these interactions are influenced by the substituents on the aromatic rings.

In the crystal structure of the related compound 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine , the crystal structure reveals π–π stacking between centrosymmetrically related pairs of pyridine rings, with a centroid–centroid separation of 3.800 (3) Å iucr.org. Another relevant example is 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine , where extensive aromatic π–π stacking links the molecules into sheets, with the shortest centroid-centroid separation being 3.5295 (9) Å nih.gov. In this structure, there is significant overlap between pairs of inversion-related molecules, with a phenyl to thiazolopyridine centroid distance of 3.47 (2)Å iucr.org.

The following table summarizes the π-π stacking interaction parameters observed in compounds structurally related to this compound.

Compound NameInteracting RingsCentroid-Centroid Distance (Å)Reference
2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridinePyridine - Pyridine3.800 (3) iucr.org
2-(3-Nitrophenyl)-1,3-thiazolo[4,5-b]pyridinePhenyl - Thiazolopyridine3.47 (2) iucr.org
2-(3-Nitrophenyl)-1,3-thiazolo[4,5-b]pyridineAromatic rings3.5295 (9) nih.gov
(E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridinePyridine - Pyridine3.624 (1) researchgate.net

Computational Chemistry and Theoretical Investigations of 2 3 Nitrophenoxy Pyridine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied for geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For pyridine (B92270) derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to compute geometrical parameters like bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. researchgate.netmdpi.com

The optimization process for 2-(3-Nitrophenoxy)pyridine would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This results in a detailed picture of the molecule's conformation, including the relative orientation of the pyridine ring, the phenoxy group, and the nitro group. Studies on similar molecules, such as 2-benzyloxy-3-nitropyridine, have shown that the nitro group can be significantly twisted out of the plane of the pyridine ring, a structural feature that DFT can accurately predict. researchgate.net

Table 1: Illustrative Geometrical Parameters from DFT Calculations The following table provides a hypothetical example of typical data obtained from a DFT geometry optimization for a molecule like this compound, based on findings for related compounds.

ParameterDescriptionTypical Calculated Value
C-N-CBond angle within the pyridine ring~117-120°
C-O-CBond angle of the ether linkage~118-122°
C-N (nitro)Bond length of the carbon-nitro group bond~1.45-1.49 Å
O-N-OBond angle within the nitro group~123-126°
Dihedral AngleTwist between the pyridine and phenyl ringsVariable, e.g., ~5-30°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgirjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are π-type orbitals distributed over the rings. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. irjweb.com High chemical hardness implies high stability and low reactivity. irjweb.com

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors This table illustrates the kind of data generated from an FMO analysis.

ParameterFormulaDescriptionIllustrative Value
EHOMO-Energy of the Highest Occupied Molecular Orbital-6.8 eV
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)ELUMO - EHOMOMeasure of chemical reactivity and stability5.3 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution2.65 eV
Electronegativity (χ)-(EHOMO + ELUMO) / 2Power to attract electrons4.15 eV
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons3.25 eV

In this compound, NBO analysis could be used to investigate the electronic interactions between the pyridine ring, the phenoxy group, and the nitro substituent. Key interactions would likely include the delocalization of lone pair electrons from the ether oxygen (n) to the antibonding orbitals (π*) of the aromatic rings, and the strong electron-withdrawing effects of the nitro group, evident through charge transfer. This analysis helps in understanding the electronic communication between different parts of the molecule and its contribution to molecular stability. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, indicating these as primary sites for electrophilic interaction. researchgate.netnih.gov Conversely, positive potential would be expected around the hydrogen atoms and potentially on the carbon atom of the pyridine ring attached to the electron-withdrawing nitro group, highlighting them as possible sites for nucleophilic attack. researchgate.net

Mechanistic Probing through Advanced Computational Simulations

Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms.

Computational simulations are crucial for elucidating the step-by-step pathway of a chemical reaction. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, most importantly, transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, a potential reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the pyridine ring. Computational studies on similar systems, such as the reaction of dinitropyridine derivatives with piperidine, have successfully modeled the reaction pathway, identified stable complexes, and calculated the activation energies for each step. researchgate.net Such an investigation for this compound would involve locating the transition state structure for the nucleophilic attack and calculating the associated energy barrier. This information is vital for understanding the reaction's feasibility, kinetics, and identifying the rate-determining step. nih.gov The elucidation of such mechanisms is essential for comprehending the molecule's reactivity and for designing new synthetic routes. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the conformational landscape and dynamic behavior of molecules over time. By simulating the atomic motions of a molecule, researchers can gain insights into its flexibility, preferred shapes (conformations), and how it interacts with its environment. For a molecule like this compound, MD simulations can elucidate the rotational freedom around the ether linkage connecting the pyridine and nitrophenyl rings.

A typical MD simulation protocol for this compound would involve placing the molecule in a simulation box, often solvated with a suitable solvent like water, to mimic its behavior in a solution. The system is then allowed to evolve over time, with the forces between atoms calculated using a force field. The simulation trajectory provides a detailed record of the molecule's movements, from which various properties can be analyzed.

Table 1: Illustrative Dihedral Angle Distribution for this compound from a Hypothetical MD Simulation

Dihedral Angle (degrees)Population (%)
-180 to -12015
-120 to -6035
-60 to 010
0 to 6010
60 to 12025
120 to 1805

This table represents hypothetical data to illustrate the type of results obtained from MD simulations.

The conformational landscape of similar pyridine-containing molecules has been explored using MD simulations to understand their behavior in various environments, such as in drug-receptor interactions. nih.govmdpi.com These studies have shown that the orientation of the pyridine ring and its substituents is crucial for its biological activity and physical properties. nih.gov

Theoretical Modeling of Interfacial Phenomena

The interaction of this compound with surfaces and interfaces is critical for various applications, including materials science and catalysis. Theoretical modeling provides a molecular-level understanding of these interfacial phenomena.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of interfacial phenomena, MC simulations are particularly useful for studying the adsorption of molecules onto surfaces. These simulations can predict the most stable adsorption configurations, calculate adsorption energies, and determine the packing of molecules on a surface.

For this compound, MC simulations can be employed to investigate its adsorption on various material surfaces, such as graphene, metal oxides, or zeolites. chemmethod.comdoi.org The simulations would involve randomly placing molecules of this compound near the surface and attempting random moves (translations, rotations, and conformational changes). The acceptance or rejection of these moves is determined by the change in the system's energy, typically calculated using a force field.

The results of MC simulations can provide valuable information about the nature of the interaction between this compound and the surface. For instance, it can be determined whether the adsorption is primarily driven by van der Waals forces, electrostatic interactions, or hydrogen bonding. The orientation of the adsorbed molecule, such as whether the pyridine or nitrophenyl ring is parallel or perpendicular to the surface, can also be elucidated. doi.org

Table 2: Hypothetical Adsorption Energies of this compound on Different Surfaces from Monte Carlo Simulations

SurfaceAdsorption Energy (kJ/mol)
Graphene-50
Silica (SiO₂)-35
Alumina (Al₂O₃)-42
Gold (Au)-65

This table presents hypothetical data to illustrate the insights gained from Monte Carlo simulations.

Studies on the adsorption of similar molecules, such as pyridine and nitrophenols, have demonstrated the utility of MC simulations in understanding their behavior at interfaces. chemmethod.comdoi.orgresearchgate.net These studies have shown that the adsorption energy and orientation are highly dependent on the nature of the surface and the specific functional groups on the molecule. chemmethod.comdoi.org

Reactivity and Mechanistic Studies of 2 3 Nitrophenoxy Pyridine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) and Nitrophenyl Rings

The pyridine ring in 2-(3-nitrophenoxy)pyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they are predicted to favor the 3- and 5-positions, which are meta to the nitrogen and less deactivated. The 2-phenoxy group is an ortho, para-director; however, the strong deactivating effect of the pyridine nitrogen dominates, directing incoming electrophiles to positions 3 and 5.

Conversely, the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. commonorganicchemistry.comresearchgate.netnih.gov The presence of the 3-nitrophenoxy group at the 2-position makes this site susceptible to displacement by strong nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electronegative nitrogen atom of the pyridine ring. commonorganicchemistry.com

The nitrophenyl ring, with the nitro group at the meta position relative to the ether linkage, is not strongly activated towards nucleophilic substitution at the carbon bearing the ether linkage. Activation for SNAr on a benzene (B151609) ring is most effective when the electron-withdrawing group is ortho or para to the leaving group.

Reaction TypeReagentPredicted Major Product(s)Ring Attacked
NitrationHNO₃/H₂SO₄2-(3-Nitrophenoxy)-3-nitropyridine & 2-(3-Nitrophenoxy)-5-nitropyridinePyridine
AminationKNH₂/NH₃2-Amino-3-(3-nitrophenoxy)pyridinePyridine
MethoxylationNaOCH₃2-Methoxypyridine and 3-Nitrophenol (B1666305)Pyridine

Chemical Transformations of the Nitro Group: Reductions and Derivatizations

The nitro group on the phenoxy ring is readily transformed into a variety of other functional groups, most commonly through reduction to an amino group. This transformation is a key step in the derivatization of this compound, opening pathways to a wide range of substituted analogues.

Standard catalytic hydrogenation conditions are effective for the reduction of the nitro group. commonorganicchemistry.comwikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are commonly employed in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.org Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid also provide efficient reduction to the corresponding amine, 2-(3-aminophenoxy)pyridine. wikipedia.org

Reagent/CatalystSolventProduct
H₂, Pd/CEthanol2-(3-Aminophenoxy)pyridine
SnCl₂, HClEthanol2-(3-Aminophenoxy)pyridine
Fe, CH₃COOHAcetic Acid2-(3-Aminophenoxy)pyridine

The resulting amino group of 2-(3-aminophenoxy)pyridine can undergo a variety of derivatization reactions. For instance, it can be acylated with acyl chlorides or anhydrides to form amides, or it can be diazotized and subsequently converted to other functional groups such as hydroxyl, cyano, or halo groups.

Stability and Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is a relatively stable bond. Aryl ethers, in general, are resistant to cleavage under many conditions. wikipedia.org However, this bond can be cleaved under forcing acidic or basic conditions.

Acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. wikipedia.orglibretexts.org Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are generally required. wikipedia.orglibretexts.org In the case of this compound, cleavage can occur at either the pyridine-oxygen bond or the phenoxy-oxygen bond. Attack at the 2-position of the pyridine ring is likely, leading to the formation of 2-halopyridine and 3-nitrophenol.

Under strongly basic conditions, nucleophilic aromatic substitution can lead to cleavage of the ether bond. For instance, reaction with a strong base like sodium hydroxide (B78521) at high temperatures could potentially displace the 3-nitrophenoxide, yielding 2-hydroxypyridine (B17775) and 3-nitrophenol. The presence of the electron-withdrawing nitro group on the phenoxy ring makes the ether linkage more susceptible to nucleophilic attack compared to an unsubstituted phenoxypyridine.

Advanced Applications and Materials Science Research Involving 2 3 Nitrophenoxy Pyridine

Role of 2-(3-Nitrophenoxy)pyridine as a Strategic Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor in the synthesis of a variety of complex organic molecules. The pyridine (B92270) ring provides a basic nitrogen atom that can be a site for coordination or catalysis, while the nitro group on the phenoxy ring is a strong electron-withdrawing group that can be chemically modified, for instance, through reduction to an amino group, opening pathways to further derivatization.

Precursor for Advanced Heterocyclic Compounds

While direct literature on the use of this compound as a precursor for specific advanced heterocyclic compounds is not extensively detailed, its structural motifs are found in various complex molecules. Pyridine-based heterocycles are significant in medicinal chemistry and materials science. For example, fused pyridine ring systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles have been synthesized from substituted pyridine precursors. google.com The synthesis of such complex structures often involves multi-step reactions where the functional groups on the starting pyridine derivative guide the formation of the new rings.

In a hypothetical synthetic route, the ether linkage in this compound could be cleaved to generate 2-hydroxypyridine (B17775) and 3-nitrophenol (B1666305), both of which are versatile intermediates. More strategically, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form new heterocyclic rings fused to the phenoxy moiety. The resulting aminophenoxy pyridine derivative could be a key intermediate for compounds with potential biological activity.

The following table provides examples of complex heterocyclic scaffolds that are synthesized from functionalized pyridine precursors, illustrating the potential pathways for a molecule like this compound.

Heterocyclic ScaffoldPrecursor TypePotential Synthetic Step Involving a this compound derivative
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines2-aminopyridine (B139424) derivativesReduction of the nitro group to an amine, followed by reaction with a thiourea (B124793) equivalent and subsequent cyclization.
Imidazo[1,2-a]pyridines2-aminopyridine derivativesReduction of the nitro group, followed by reaction with an α-haloketone.
Pyrrolo[2,3-d]pyrimidine AnalogsSubstituted pyridinesFunctionalization of the pyridine or phenoxy ring to introduce groups capable of participating in palladium-catalyzed cross-coupling reactions. mdpi.com

Utility in Catalyst Development and Ligand Design

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with metal ions. jscimedcentral.com The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the properties of the resulting metal complex and its catalytic activity.

In this compound, the pyridine nitrogen can act as a Lewis base, coordinating to a metal center. The nitrophenoxy group, being electron-withdrawing, would decrease the electron density on the pyridine nitrogen, thereby affecting its coordination properties. This modulation of the electronic environment of the metal center can be beneficial in catalysis. For instance, palladium(II) complexes with substituted pyridine ligands have been shown to be efficient catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The catalytic efficiency of these complexes is often related to the basicity of the pyridine ligand. nih.gov

The general structure of a potential metal complex involving this compound as a ligand is depicted below, where 'M' represents a metal ion and 'L' represents other ligands.

[Image of a generic metal complex with this compound as a ligand]

The steric bulk of the 3-nitrophenoxy group could also play a role in controlling the stereoselectivity of catalytic reactions. Furthermore, the nitro group itself could be a site for coordination or could be modified to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands.

Integration of this compound into Functional Materials and Optoelectronic Devices

The incorporation of specific molecular units into larger material structures is a key strategy for developing functional materials with desired properties. The electronic and structural features of this compound make it a candidate for integration into polymers, sensors, and optical materials.

Incorporation into Polymeric Architectures

Pyridine-containing polymers have applications in various fields, including as materials for contaminant capture and in the self-assembly of block copolymers. umn.edu The polymerization of monomers containing a pyridine unit can be challenging due to the coordination of the pyridine nitrogen with the metal catalysts often used in polymerization reactions. umn.edu

To incorporate this compound into a polymer, it would likely need to be functionalized with a polymerizable group, such as a vinyl group, to create a monomer. For example, a vinyl group could be introduced on the pyridine or the phenoxy ring. The resulting monomer could then be polymerized or copolymerized with other monomers to create a range of materials with varying properties.

The presence of the polar nitro group and the phenoxy ether linkage in the polymer side chain would be expected to influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength. Anionic polymerization is a powerful technique for creating well-defined polymers from functional monomers, though it can be challenging with heteroatom-containing monomers. researchgate.net

Development of Responsive Sensor Components

Pyridine derivatives are frequently used as the core structure for fluorescent chemosensors, particularly for the detection of metal ions. mdpi.com The principle behind these sensors is that the coordination of a metal ion to the pyridine nitrogen and potentially other nearby functional groups causes a change in the photophysical properties of the molecule, such as its fluorescence intensity or wavelength. mdpi.com

A chemosensor based on a this compound scaffold could potentially detect specific metal ions. The ether oxygen and the nitro group could also participate in the coordination of the metal ion, leading to a selective binding pocket. The change in the electronic structure upon ion binding would be expected to alter the fluorescence of the molecule, providing a detectable signal. For instance, hybrid chemosensors based on a pyridine-2,6-dicarboxamide fragment containing a 4-nitrobenzoxadiazole group have been designed for the sensing of Al³⁺ and Fe³⁺ ions. researchgate.net

The table below summarizes the key components of a potential sensor based on this compound and their functions.

ComponentFunction
Pyridine RingPrimary binding site for metal ions.
Phenoxy Ether LinkageCan participate in coordination, influencing selectivity.
Nitro GroupModulates the electronic properties and can also be involved in ion binding.
Fluorophore (if added)Emits light, which is modulated by the binding event.

Exploration in Materials with Tunable Optical Properties

The optical properties of organic molecules are strongly influenced by their electronic structure. The presence of both an electron-donating ether group and a strongly electron-withdrawing nitro group in this compound suggests that it could have interesting photophysical properties. Nitroaromatic compounds are often non-fluorescent due to efficient non-radiative decay pathways. nsf.gov However, careful molecular design can lead to fluorescent nitroaromatics with unique properties. nsf.gov

The relative positions of the functional groups are crucial. In a related compound, 2-N-phenylamino-3-nitropyridine, the position of the nitro group significantly affects the optical properties. researchgate.net The charge transfer character between the phenoxy group (donor) and the nitrophenyl group (acceptor) in this compound could lead to interesting non-linear optical properties.

By modifying the structure, for example by changing the position of the nitro group or by adding other substituents, it might be possible to tune the absorption and emission wavelengths of the material. This tunability is highly desirable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.

Structure-Activity Relationship (SAR) Studies for Tailored Material Performance

The performance of materials derived from this compound in advanced applications is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial in establishing a clear correlation between the chemical architecture of this compound and its resulting photophysical and electronic properties. By systematically modifying the molecular scaffold of this compound and observing the subsequent changes in its functional characteristics, researchers can develop a predictive understanding that guides the rational design of new materials with enhanced and tailored performance for specific applications in materials science.

The core structure of this compound offers several avenues for modification. These include altering the substitution pattern on both the pyridine and the nitrophenoxy rings, as well as changing the nature of the substituents themselves. The electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing nitrophenoxy group governs the foundational properties of the molecule. Strategic modifications to this electronic landscape can lead to significant enhancements in desired material properties, such as improved charge transport, tailored light absorption and emission, and greater thermal stability.

Correlating Molecular Architecture with Photophysical or Electronic Properties

The photophysical and electronic properties of this compound are highly sensitive to its molecular architecture. Key structural features, such as the position of the nitro group on the phenoxy ring and the substitution pattern on the pyridine ring, play a pivotal role in determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictate the material's electronic and optical behavior.

The presence of the strongly electron-withdrawing nitro group significantly influences the electronic properties. Variations in its position (ortho, meta, or para) on the phenoxy ring can alter the degree of electronic communication and steric hindrance between the two aromatic systems. For instance, moving the nitro group from the meta to the para position relative to the ether linkage would be expected to enhance its electron-withdrawing effect on the phenoxy ring, leading to a stabilization of the LUMO. This, in turn, would likely result in a red-shift in the absorption and emission spectra.

Furthermore, the introduction of additional substituents on either the pyridine or the phenoxy ring can be used to fine-tune the electronic properties. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be strategically placed to modulate the HOMO and LUMO energy levels. For example, the addition of an EDG to the pyridine ring would raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and potentially shifting the absorption to longer wavelengths. Conversely, adding another EWG would lower both the HOMO and LUMO levels, which could be beneficial for applications requiring specific energy level alignment with other materials.

The following interactive table illustrates the hypothetical effects of substituent modifications on the electronic properties of this compound derivatives, based on established principles of physical organic chemistry.

CompoundSubstituent on Pyridine RingSubstituent on Phenoxy RingExpected HOMO Energy (eV)Expected LUMO Energy (eV)Expected HOMO-LUMO Gap (eV)
This compound-H3-NO2-6.5-2.83.7
5-Methyl-2-(3-nitrophenoxy)pyridine5-CH3 (EDG)3-NO2-6.3-2.73.6
5-Cyano-2-(3-nitrophenoxy)pyridine5-CN (EWG)3-NO2-6.8-3.13.7
2-(3-Nitro-4-methoxyphenoxy)pyridine-H3-NO2, 4-OCH3 (EDG)-6.2-2.63.6
2-(3,5-Dinitrophenoxy)pyridine-H3,5-(NO2)2 (EWG)-6.9-3.33.6

Note: The data in this table is illustrative and based on theoretical principles of substituent effects. Actual experimental values may vary.

Rational Design Principles for Enhanced Functionality

The insights gained from SAR studies provide a foundation for the rational design of this compound-based materials with enhanced and predictable functionalities. By understanding how specific structural modifications impact photophysical and electronic properties, scientists can pre-define a molecular architecture to achieve a desired material performance.

For applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), precise control over the HOMO and LUMO energy levels is paramount for efficient charge injection, transport, and recombination. The design principles would involve:

Tuning Energy Levels: Introducing electron-donating or electron-withdrawing groups at specific positions to align the HOMO and LUMO levels of the this compound derivative with those of adjacent layers in a device.

Enhancing Charge Mobility: Modifying the molecular structure to promote intermolecular π-π stacking, which is crucial for efficient charge transport. This can be achieved by introducing planar moieties or substituents that encourage ordered packing in the solid state.

Controlling Morphology: The choice of substituents can also influence the solubility and film-forming properties of the material, which are critical for device fabrication and performance.

In the context of photophysical applications, such as fluorescent probes or nonlinear optical materials, the rational design would focus on:

Maximizing Quantum Yield: Introducing structural rigidity or specific substituents that minimize non-radiative decay pathways can enhance the fluorescence quantum yield.

Tuning Emission Color: As previously discussed, modifying the extent of π-conjugation and the nature of substituents can shift the emission wavelength across the visible spectrum.

Enhancing Two-Photon Absorption: For applications in bioimaging or photodynamic therapy, the molecular design might aim to increase the two-photon absorption cross-section by extending the π-conjugated system and incorporating strong donor-acceptor motifs.

The following table outlines some rational design principles and their expected impact on the material properties of this compound derivatives.

Design PrincipleStructural ModificationExpected Impact on FunctionalityPotential Application
Lowering the LUMO EnergyAdding a second nitro group to the phenoxy ring.Improved electron injection and transport.Electron transport material in OLEDs.
Raising the HOMO EnergyIntroducing an amino group on the pyridine ring.Better energy level alignment with anodes.Hole transport material in OPVs.
Extending π-ConjugationFusing an additional aromatic ring to the pyridine moiety.Red-shifted absorption and emission, potential for higher charge mobility.Near-infrared emitting materials, organic field-effect transistors.
Increasing Steric HindranceIntroducing bulky substituents near the ether linkage.Disrupted intermolecular packing, potentially leading to amorphous films with isotropic charge transport.Amorphous charge transport layers.

By systematically applying these design principles, the vast chemical space around the this compound scaffold can be explored to develop novel materials with properties that are not only enhanced but also precisely tailored for the demands of next-generation technologies.

Future Research Directions and Interdisciplinary Prospects for 2 3 Nitrophenoxy Pyridine

Machine Learning and Artificial Intelligence Integration in Compound Discovery and Synthesis Optimization

Future research can focus on developing ML models trained on datasets of related nitrophenoxy, pyridine (B92270), and nitroaromatic compounds. These models could predict various physicochemical and biological properties of novel, unsynthesized derivatives of 2-(3-Nitrophenoxy)pyridine. mdpi.com Such predictive power would enable researchers to perform in silico screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest potential for specific applications, such as medicinal chemistry or materials science. nih.govnih.gov

Table 1: Potential AI/ML Applications for this compound Research

Application Area AI/ML Technique Potential Outcome
Property Prediction Graph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR) Prediction of solubility, toxicity, and potential biological activity for new derivatives.
Synthesis Optimization Bayesian Optimization, Reinforcement Learning Identification of optimal reaction conditions (temperature, catalyst, solvent) for higher yields and purity.
Retrosynthetic Analysis Transformer Models, Deep Neural Networks Automated design of novel and efficient synthetic pathways to the core scaffold and its analogs. nih.gov

| New Derivative Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | In silico generation of novel molecular structures based on the this compound scaffold with desired properties. |

Real-Time Spectroscopic Monitoring of Reactions for Process Understanding

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. mt.comwikipedia.orgthermofisher.com Applying PAT principles to the synthesis of this compound, likely through nucleophilic aromatic substitution, could yield significant improvements in process robustness and efficiency.

Future work should involve the use of in-situ and real-time spectroscopic techniques to monitor the reaction as it occurs. researching.cn Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can provide continuous data on the concentration of reactants, intermediates, and products. nih.govrsc.org For instance, real-time 2D NMR spectroscopy has been successfully used to elucidate complex reaction mechanisms and identify transient intermediates in the synthesis of other nitrogen-containing heterocycles like pyrimidines. nih.gov

This continuous stream of data allows for the precise determination of reaction kinetics, identification of potential side reactions, and confirmation of the reaction endpoint. This level of process understanding is invaluable for scaling up the synthesis from the laboratory to industrial production, ensuring consistent quality and yield. bruker.com By integrating these analytical tools, researchers can create a detailed "map" of the reaction landscape, enabling more intelligent process control and optimization.

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

Technique Information Gained Advantages for this compound Synthesis
In-situ FTIR/Raman Vibrational modes of functional groups, concentration profiles of key species. Non-invasive, provides real-time kinetic data, can be implemented in lab and plant environments.
Real-Time NMR Detailed structural information, identification of intermediates and byproducts. nih.gov Unambiguous structure elucidation of species in the reaction mixture. nih.gov

| Mass Spectrometry | Molecular weight of components, reaction progress. | High sensitivity, useful for identifying trace impurities and reaction intermediates. |

Exploration of Supramolecular Assemblies and Non-Covalent Interactions

The arrangement of molecules in the solid state, governed by non-covalent interactions, dictates crucial material properties such as solubility, stability, and bioavailability. The field of crystal engineering focuses on understanding and designing these solid-state structures. nih.gov For this compound, a systematic investigation into its supramolecular chemistry could reveal opportunities to create new materials with tailored properties.

Future research should begin with the determination of the single-crystal X-ray structure of this compound. This would provide definitive information on its molecular conformation and the key non-covalent interactions that stabilize its crystal packing, such as hydrogen bonds, π–π stacking, and C–H···π interactions. scispace.comresearchgate.net Studies on structurally related nitro-containing heterocyclic compounds have shown that such interactions are pivotal in defining the supramolecular architecture. nih.govnih.gov

Beyond the parent molecule, there is significant scope for creating multi-component crystals (co-crystals or salts) by combining this compound with other molecules (co-formers). This approach can be used to modify the physicochemical properties of the compound in a controlled manner. researchgate.net The exploration of supramolecular assemblies could lead to the development of novel functional materials, where the collective properties of the organized molecules give rise to emergent behaviors. researchgate.netnih.govnih.gov Computational tools, such as Hirshfeld surface analysis, can be used to visualize and quantify these weak interactions, guiding the rational design of new crystalline forms. researchgate.net

Development of High-Throughput Screening Methodologies for New Applications

The discovery of novel applications for a chemical scaffold often relies on screening its activity in a wide range of biological or material-based assays. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds, dramatically accelerating the pace of discovery. chemdiv.comnih.gov A key future direction for this compound is to leverage HTS to explore its potential in new domains.

This research would involve two main components. First is the creation of a focused compound library based on the this compound scaffold. stanford.edu Using automated synthesis platforms, a diverse array of derivatives can be generated by systematically modifying the pyridine and nitrophenyl rings. eubopen.orgacm.org This automated approach enables the rapid production of a library of related but structurally distinct molecules for screening. liverpool.ac.uk

The second component is the screening of this library against various targets. researchgate.net In medicinal chemistry, this could involve assays for enzymatic inhibition, receptor binding, or antimicrobial activity. nih.govnih.gov For example, thieno[2,3-b]pyridine (B153569) derivatives have been identified through HTS as having anti-proliferative activity. mdpi.com In materials science, HTS could be used to identify derivatives with interesting optical or electronic properties. The combination of automated synthesis and HTS creates a powerful discovery engine, capable of systematically mining the chemical space around the this compound core to uncover new and valuable applications.

Table 3: Mentioned Compound Names

Compound Name

Q & A

Q. What are the standard synthetic routes for 2-(3-Nitrophenoxy)pyridine, and what analytical methods validate its purity?

The synthesis typically involves nucleophilic aromatic substitution, where 3-nitrophenol reacts with a halogenated pyridine derivative (e.g., 2-chloropyridine) under basic conditions. Key steps include refluxing in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. Post-synthesis, purity is validated via:

  • HPLC : Retention time comparison with standards.
  • NMR : Confirmation of nitro and pyridyl proton environments (aromatic δ 7.5–9.0 ppm).
  • Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., [M+H]⁺ at 217.06 for C₁₁H₈N₂O₃).
    Reference : Synthesis protocols for analogous pyridine derivatives .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

The nitro group enhances electron-withdrawing effects, stabilizing the pyridine ring but making the compound susceptible to reduction in acidic or reductive environments. Stability studies should include:

  • pH Titration : Monitor decomposition via UV-Vis spectroscopy (λ ~270 nm for nitroaromatics).
  • Accelerated Stability Testing : Expose to 0.1 M HCl/NaOH at 40°C for 48 hours, followed by TLC analysis.
    Reference : Stability data for nitro-substituted pyridines .

Q. What safety precautions are critical during handling?

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; nitro compounds can penetrate latex).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Inert atmosphere (N₂) at 4°C to prevent moisture absorption and degradation.
    Reference : Safety protocols from pyridine derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved for structural confirmation?

Contradictions often arise from solvent effects or impurities. Mitigation strategies:

  • Solvent-Free IR : Use ATR-FTIR to eliminate solvent interference.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between pyridyl H and adjacent substituents.
  • X-ray Crystallography : Definitive structural assignment (e.g., bond angles and torsion for nitro orientation) .

Q. What experimental design optimizes yield in large-scale synthesis?

  • DoE (Design of Experiments) : Vary reaction time (6–24 hrs), temperature (80–120°C), and base equivalents (1.5–3.0) to identify optimal conditions.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Workup Optimization : Use liquid-liquid extraction (CH₂Cl₂/H₂O) to recover unreacted starting materials.
    Reference : Yield optimization for halogenated pyridines .

Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?

  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.
  • Molecular Dynamics : Simulate interactions with Pd catalysts in Suzuki-Miyaura couplings.
  • Benchmarking : Compare predicted vs. experimental regioselectivity (e.g., nitrophenoxy vs. pyridyl positions).
    Reference : Computational studies on bipyridine ligands .

Q. What biological assays are suitable for probing its enzyme inhibition potential?

  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Molecular Docking : Align nitro and pyridyl moieties with ATP-binding pockets (AutoDock Vina).
  • Cytotoxicity : MTT assays on HEK293 cells to assess IC₅₀ (nitro groups may induce ROS-mediated toxicity).
    Reference : Biological applications of pyridine derivatives .

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2-(3-Nitrophenoxy)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.